molecular formula C15H17ClN2OS B11437724 3-allyl-8-chloro-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

3-allyl-8-chloro-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No.: B11437724
M. Wt: 308.8 g/mol
InChI Key: RRGHKECXLKPYSB-UHFFFAOYSA-N
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Description

3-allyl-8-chloro-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a complex organic compound with a unique structure that includes a benzoxadiazocine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-8-chloro-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione typically involves multiple steps. One common method starts with the preparation of the benzoxadiazocine core, followed by the introduction of the allyl, chloro, and dimethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-allyl-8-chloro-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted benzoxadiazocine compounds.

Scientific Research Applications

3-allyl-8-chloro-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-allyl-8-chloro-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzoxadiazocine Derivatives: Compounds with similar core structures but different substituents.

    Thione-Containing Compounds: Other compounds containing the thione functional group.

Uniqueness

What sets 3-allyl-8-chloro-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione apart is its specific combination of functional groups and ring structure, which confer unique chemical and biological properties.

Properties

Molecular Formula

C15H17ClN2OS

Molecular Weight

308.8 g/mol

IUPAC Name

4-chloro-9,13-dimethyl-10-prop-2-enyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione

InChI

InChI=1S/C15H17ClN2OS/c1-4-7-18-14(20)17-13-9(2)15(18,3)19-12-6-5-10(16)8-11(12)13/h4-6,8-9,13H,1,7H2,2-3H3,(H,17,20)

InChI Key

RRGHKECXLKPYSB-UHFFFAOYSA-N

Canonical SMILES

CC1C2C3=C(C=CC(=C3)Cl)OC1(N(C(=S)N2)CC=C)C

Origin of Product

United States

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